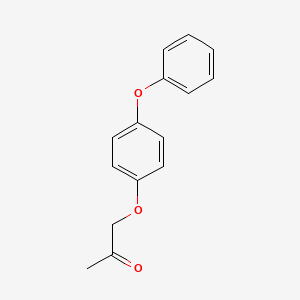

4-Phenoxyphenoxyacetone

Description

4-Phenoxyphenoxyacetone is an organic compound characterized by a ketone functional group linked to two phenoxy substituents.

Synthesis of analogous phenoxy-acetyl derivatives (e.g., methyl 2-(4-aminophenoxy)acetate) involves nucleophilic substitution reactions between aminophenols and chloroacetate esters under basic conditions . This method may extend to 4-Phenoxyphenoxyacetone, where phenoxy groups could be introduced via similar pathways.

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1-(4-phenoxyphenoxy)propan-2-one |

InChI |

InChI=1S/C15H14O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

InChI Key |

LTHRKIOMIFATNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methoxyphenylacetone

- Structure : Features a methoxy group (-OCH₃) attached to the phenyl ring of phenylacetone.

- Applications: Used in organic synthesis for constructing fragrances or pharmaceuticals due to its stability and reactivity.

Phenoxy Acetyl Derivatives (e.g., Methyl 2-(4-aminophenoxy)acetate)

- Structure: Esters with phenoxy-linked acetyl groups.

- Key Differences: Ester functional group vs. ketone in 4-Phenoxyphenoxyacetone. Esters undergo hydrolysis more readily, while ketones participate in nucleophilic additions . Biological Activity: Esters may exhibit different pharmacokinetic profiles due to hydrolytic stability.

4-Chlorophenoxyacetic Acid (4-CPA)

- Structure: A carboxylic acid with a chlorophenoxy group.

- Key Differences: Carboxylic acid group increases acidity (pKa ~3) compared to neutral ketones.

4-(4-Fluorophenoxy)benzoic Acid

- Structure: Combines a fluorophenoxy group with a benzoic acid moiety.

- Key Differences: Fluorine enhances electronegativity, improving metabolic stability in drug design. The carboxylic acid group enables salt formation, unlike the ketone in 4-Phenoxyphenoxyacetone .

2-[4-(Phenylmethoxy)phenoxy]acetic Acid

- Structure: Contains a benzyl-protected phenoxy group attached to acetic acid.

- Key Differences: Steric bulk from the benzyl group may reduce reactivity compared to unsubstituted phenoxy derivatives. The acetic acid moiety allows for ionic interactions, unlike the neutral ketone .

Comparative Data Table

Research Findings and Insights

- Synthetic Routes: Phenoxy-containing compounds are often synthesized via nucleophilic aromatic substitution (e.g., K₂CO₃-mediated reactions in acetonitrile) . 4-Phenoxyphenoxyacetone may follow similar protocols.

- Biological Relevance: Phenoxy groups enhance lipid solubility, aiding cellular membrane penetration, while ketones offer sites for further functionalization .

- Thermal and Optical Properties: Fluorinated or chlorinated derivatives exhibit improved thermal stability, as seen in 4-(4-fluorophenoxy)benzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.